4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide is a useful research compound. Its molecular formula is C17H21NOS and its molecular weight is 287.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which include molecules structurally related to 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide, have shown promising anticonvulsant activities. These compounds combine elements of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some of these hybrid molecules displayed broad-spectrum activity in preclinical seizure models and exhibited a favorable safety profile, highlighting their potential as new antiepileptic agents (Kamiński et al., 2015).
Urease Inhibition
A study on indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which are structurally related to this compound, demonstrated potent urease inhibitory activities. These compounds were synthesized and screened for their in vitro inhibitory potential against urease enzyme, showing significant inhibitory effects. Their potential as therapeutic agents in drug designing was emphasized due to their mild cytotoxicity and strong inhibitory activity (Nazir et al., 2018).
Tyrosinase and Melanin Inhibition
In another study, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, structurally related to this compound, were synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase, a key enzyme in melanin synthesis. These compounds showed significant biological activity, with certain derivatives exhibiting high inhibitory potential and minimal cytotoxicity, making them potential candidates for depigmentation drugs (Raza et al., 2019).
Properties
IUPAC Name |
4-phenyl-N-(1-thiophen-2-ylpropan-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUQUNQCTVRULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.